

# A Comparative Analysis of Sovleplenib and BTK Inhibitors in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of B-cell lymphoma therapeutics, targeted inhibitors of key signaling pathways have emerged as a cornerstone of treatment. This guide provides a detailed comparison of **sovleplenib**, a novel spleen tyrosine kinase (Syk) inhibitor, with established Bruton's tyrosine kinase (BTK) inhibitors, offering insights into their distinct mechanisms, preclinical rationale, and clinical data in B-cell malignancies.

# Delineating the Targets: Syk vs. BTK in B-cell Receptor Signaling

The B-cell receptor (BCR) signaling pathway is critical for the survival and proliferation of both healthy and malignant B-cells.[1][2] Both Syk and BTK are essential kinases in this cascade, but they act at different points, leading to distinct therapeutic profiles. **Sovleplenib** is a selective inhibitor of Syk, a key initiator of downstream signaling upon BCR activation.[3] In contrast, BTK inhibitors like ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib target a kinase that acts further downstream of Syk.





Click to download full resolution via product page

#### **BCR Signaling Pathway and Inhibitor Targets**

## Preclinical Rationale and In Vitro/In Vivo Models

Preclinical studies have demonstrated the anti-tumor activity of **sovleplenib** in various B-cell malignancy models.[4][5] **Sovleplenib** has been shown to potently inhibit Syk activity in enzymatic assays and Syk-dependent cellular functions in immune cell lines and human whole blood in vitro.[5][6] Furthermore, oral administration of **sovleplenib** has demonstrated strong in vivo efficacy in murine models of autoimmune diseases with similar underlying B-cell signaling dependency.[5][6]

BTK inhibitors have also been extensively studied in preclinical models of B-cell lymphoma.[2] [7] These studies have established the critical role of BTK in B-cell survival and proliferation and provided the foundation for their clinical development.[2][8]

# Clinical Efficacy in B-cell Lymphoma: A Comparative Overview



Direct head-to-head clinical trials comparing **sovleplenib** with BTK inhibitors in B-cell lymphoma are not yet available. Therefore, this comparison is based on data from separate clinical trials in similar patient populations, with a focus on relapsed or refractory (R/R) follicular lymphoma (FL) for a more direct juxtaposition.

## **Sovleplenib Clinical Data**

A Phase I dose-escalation and dose-expansion study (NCT02857998) evaluated **sovleplenib** in patients with relapsed or refractory mature B-cell tumors.[9][10]

| Sovleplenib in R/R Indolent B-cell Lymphoma (Phase I)                    |       |
|--------------------------------------------------------------------------|-------|
| Parameter                                                                | Value |
| Overall Response Rate (ORR)                                              | 50.8% |
| Follicular Lymphoma (FL) ORR                                             | 60.5% |
| Marginal Zone Lymphoma (MZL) ORR                                         | 28.6% |
| Lymphoplasmacytic Lymphoma/Waldenström<br>Macroglobulinemia (LPL/WM) ORR | 0%    |
| Data from the recommended Phase II dose (RP2D) cohort                    |       |

# **BTK Inhibitors Clinical Data in Follicular Lymphoma**

The following tables summarize key efficacy data for various BTK inhibitors in patients with relapsed or refractory follicular lymphoma.

Ibrutinib (DAWN Study)[11]



| Ibrutinib in R/R Follicular Lymphoma   |             |
|----------------------------------------|-------------|
| Parameter                              | Value       |
| Overall Response Rate (ORR)            | 20.9%       |
| Complete Response (CR)                 | 11%         |
| Median Duration of Response (DoR)      | 19.4 months |
| Median Progression-Free Survival (PFS) | 4.6 months  |

### Acalabrutinib (Phase 1b Study)[12][13]

| Acalabrutinib + Rituximab + Lenalidomide in R/R FL |       |
|----------------------------------------------------|-------|
| Parameter                                          | Value |
| Overall Response Rate (ORR)                        | 76%   |
| Median follow-up of 34.1 months                    |       |

### Zanubrutinib (ROSEWOOD Study)[1][14][15]

| Zanubrutinib + Obinutuzumab in R/R<br>Follicular Lymphoma |             |
|-----------------------------------------------------------|-------------|
| Parameter                                                 | Value       |
| Overall Response Rate (ORR)                               | 69%         |
| Complete Response (CR)                                    | 39%         |
| 18-month Duration of Response (DoR) Rate                  | 69%         |
| Median Progression-Free Survival (PFS)                    | 28.0 months |

## Pirtobrutinib (BRUIN Study)[16][17][18][19][20]



| Pirtobrutinib in R/R Follicular Lymphoma |            |
|------------------------------------------|------------|
| Parameter                                | Value      |
| Overall Response Rate (ORR)              | 50.0%      |
| Complete Response (CR)                   | 14.6%      |
| Median Duration of Response (DoR)        | 5.5 months |
| Median Progression-Free Survival (PFS)   | 5.8 months |

# **Safety and Tolerability Profiles**

A comparative summary of common treatment-related adverse events (TRAEs) is presented below. It is important to note that these are from different studies and direct comparison should be made with caution.



| Adverse<br>Event<br>(Grade ≥3)         | Sovleplenib<br>(Phase I)<br>[10] | Ibrutinib<br>(DAWN<br>Study)[11] | Acalabrutinib<br>+ R-<br>Lenalidomid<br>e (Phase 1b)<br>[12] | Zanubrutinib<br>+<br>Obinutuzum<br>ab<br>(ROSEWOO<br>D)[15]          | Pirtobrutinib<br>(BRUIN<br>Study)[17]             |
|----------------------------------------|----------------------------------|----------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------|
| Neutropenia                            | 29.9%                            | -                                | 38%                                                          | Decreased<br>neutrophil<br>counts (part<br>of most<br>common<br>AEs) | 14.6% (Neutropenia or decreased neutrophil count) |
| Pneumonia                              | 12.1%                            | -                                | -                                                            | -                                                                    | -                                                 |
| Decreased<br>White Blood<br>Cell Count | 11.2%                            | -                                | -                                                            | -                                                                    | -                                                 |
| Infection                              | -                                | -                                | -                                                            | -                                                                    | 18.8%                                             |
| Rash                                   | -                                | -                                | -                                                            | -                                                                    | 2.1%<br>(treatment-<br>related)                   |

# **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding of the data.

## Sovleplenib Phase I Study (NCT02857998)

This was a multicenter, open-label, dose-escalation and dose-expansion Phase I study conducted in China.[9][10]

 Patient Population: Patients with relapsed or refractory mature B-cell malignancies who had received at least one prior systemic therapy.



- Study Design: The dose-escalation phase followed a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). The dose-expansion phase enrolled patients into specific B-cell lymphoma cohorts.
- Treatment: **Sovleplenib** was administered orally once daily in 28-day cycles.
- Primary Endpoints: Safety and tolerability, determination of MTD and RP2D.
- Secondary Endpoints: Pharmacokinetics and preliminary anti-tumor activity (ORR, DoR).

## **Zanubrutinib ROSEWOOD Study (NCT03332017)**

This was a Phase II, randomized, open-label, multicenter study.[1][14][15]

- Patient Population: Patients with relapsed or refractory follicular lymphoma who had received at least two prior lines of systemic therapy.
- Study Design: Patients were randomized in a 2:1 ratio to receive either zanubrutinib in combination with obinutuzumab or obinutuzumab alone.
- Treatment: Zanubrutinib was administered orally twice daily. Obinutuzumab was administered intravenously.
- Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee.
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.





Click to download full resolution via product page

#### **Experimental Workflow of the ROSEWOOD Study**

## Conclusion

**Sovleplenib**, with its distinct mechanism of action targeting Syk, represents a novel therapeutic approach for B-cell lymphomas. While early clinical data in relapsed or refractory indolent lymphomas, particularly follicular lymphoma, are promising, further investigation in larger, randomized trials is necessary to fully elucidate its efficacy and safety profile relative to the established class of BTK inhibitors. The BTK inhibitors have demonstrated significant clinical



benefit in various B-cell malignancies, with newer generation agents showing improved safety profiles. The choice between these therapeutic strategies will ultimately depend on the specific lymphoma subtype, patient characteristics, prior therapies, and the evolving clinical data landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUTCHMED HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibrutinib as Treatment for Patients With Relapsed/Refractory Follicular Lymphoma: Results From the Open-Label, Multicenter, Phase II DAWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acalabrutinib in combination with rituximab and lenalidomide in patients with relapsed or refractory follicular lymphoma: Results of the phase 1b open-label study (ACE-LY-003) -PMC [pmc.ncbi.nlm.nih.gov]



- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
- 15. FDA grants accelerated approval to zanubrutinib for relapsed or refractory follicular lymphoma - ecancer [ecancer.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Phase 1/2 BRUIN Study of Pirtobrutinib in Follicular Lymphoma [delveinsight.com]
- 18. ashpublications.org [ashpublications.org]
- 19. onclive.com [onclive.com]
- 20. Pirtobrutinib Has Potential Efficacy in Follicular Lymphoma | Blood Cancers Today [bloodcancerstoday.com]
- To cite this document: BenchChem. [A Comparative Analysis of Sovleplenib and BTK Inhibitors in B-cell Lymphoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827857#sovleplenib-versus-other-btk-inhibitors-in-b-cell-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





